N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Chemical Reactions Analysis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified for specific applications.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, thiadiazole derivatives are explored for their potential as therapeutic agents for various diseases. In industry, these compounds are used in the development of new materials and chemical processes .
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique among thiadiazole derivatives due to its specific structure and properties. Similar compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole, 2-amino-5-methyl-1,3,4-thiadiazole, and 2-amino-5-phenyl-1,3,4-thiadiazole . These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(23)11-9-13(22)21(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDPOILZMETKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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